8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of fused heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects .
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTKGPRTCSHGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions. The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazolo[4,3-c]quinoline derivatives are characterized by substituent variations at positions 1, 3, 4, and 8, which significantly influence their properties. Below is a comparative table of key analogs:
Key Observations :
- Halogen Substitution : Chlorine at position 8 (target compound) may enhance metabolic stability compared to fluorine (e.g., compound in ), but reduce solubility due to higher hydrophobicity .
- Amino vs. Alkyl Groups: Amino-substituted derivatives (e.g., compound 2i ) exhibit lower logP (~3.0) and higher polar surface area, improving water solubility and interaction with hydrophilic targets like iNOS.
Pharmacological Activity
Anti-Inflammatory Effects
- Compound 2i: Demonstrated potent inhibition of LPS-stimulated NO production (IC₅₀: 0.12 µM), comparable to the control drug 1400W. Its 4-hydroxyphenylamino group facilitates hydrogen bonding with iNOS .
- Target Compound: The absence of amino groups and presence of chloro/ethylphenyl substituents may reduce anti-inflammatory potency but improve blood-brain barrier penetration for CNS applications .
Antiviral Potential
- Quinoline derivatives (e.g., 2-(4-ethylphenyl)-N-isopentylquinolin-4-amine ) interact with viral RNA polymerase (RdRp). The target compound’s chloro group could enhance hydrophobic interactions in viral enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
